{2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
{2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxyacetic acid moiety and a thioxotetrahydropyrimidinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid typically involves multiple steps. One common method starts with the reaction of aniline derivatives with 2-chloroacetyl chloride in a solvent such as dimethylformamide (DMF) to produce 2-chloro-N-phenylacetamide derivatives . These intermediates can then undergo further reactions to introduce the thioxotetrahydropyrimidinylidene group and the phenoxyacetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
{2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
{2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: Its unique structure could make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: It could be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of {2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxyacetic acid derivatives and thioxotetrahydropyrimidinylidene-containing molecules. Examples include:
Phenoxyacetic acid: A simpler analog without the thioxotetrahydropyrimidinylidene group.
Thioxotetrahydropyrimidinylidene derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of {2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid lies in its combined structural features, which may confer distinct chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
2-[2-chloro-4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O5S/c14-8-4-6(1-2-9(8)21-5-10(17)18)3-7-11(19)15-13(22)16-12(7)20/h1-4H,5H2,(H,17,18)(H2,15,16,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFKEDHEOYPXTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=S)NC2=O)Cl)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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